An In-depth Technical Guide to 1,2-Naphthalic Anhydride: Physicochemical Properties and Synthetic Protocols
An In-depth Technical Guide to 1,2-Naphthalic Anhydride: Physicochemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-naphthalic anhydride. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or intermediate in organic synthesis. This document presents quantitative data in structured tables, details a key experimental protocol for its synthesis, and visualizes fundamental chemical processes using Graphviz diagrams.
Core Physical and Chemical Properties
1,2-Naphthalic anhydride, also known as naphtho[1,2-c]furan-1,3-dione, is a polycyclic aromatic anhydride. Its chemical structure consists of a naphthalene ring fused to a cyclic anhydride. This arrangement of functional groups dictates its physical characteristics and chemical reactivity.
Physical Properties
1,2-Naphthalic anhydride is a solid at room temperature, appearing as light yellow to brown powder or crystals. It is sparingly soluble in some organic solvents. Key physical data are summarized in Table 1 for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₆O₃ | [1][2] |
| Molecular Weight | 198.17 g/mol | [1][2] |
| CAS Number | 5343-99-7 | [1] |
| Melting Point | 166-168 °C | [3] |
| Boiling Point | 210-215 °C at 12-13 mmHg | [3] |
| Appearance | Light yellow to brown powder/crystals | [3] |
| Solubility | Slightly soluble in chloroform and ethyl acetate. | [1] |
Chemical Properties
The chemical behavior of 1,2-naphthalic anhydride is primarily characterized by the reactivity of the anhydride functional group. It is susceptible to nucleophilic attack, leading to ring-opening reactions.
Hydrolysis: Like other anhydrides, 1,2-naphthalic anhydride undergoes hydrolysis in the presence of water to form the corresponding dicarboxylic acid, 1,2-naphthalenedicarboxylic acid. This reaction is reversible and the equilibrium is pH-dependent. In acidic conditions, the cyclization of the dicarboxylic acid to form the anhydride is favored.
Reactions with Nucleophiles: The electrophilic carbonyl carbons of the anhydride are readily attacked by various nucleophiles. For instance, reaction with alcohols (alcoholysis) yields monoesters of 1,2-naphthalenedicarboxylic acid, while reaction with amines (aminolysis) produces the corresponding amides. These reactions are fundamental to the use of 1,2-naphthalic anhydride as an intermediate in the synthesis of more complex molecules.
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 1,2-naphthalic anhydride.
| Spectroscopy | Characteristic Features |
| Infrared (IR) | The IR spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. For cyclic anhydrides, these typically appear at higher wavenumbers compared to their linear counterparts. Aromatic C-H and C=C stretching vibrations are also expected. |
| ¹H NMR | The proton NMR spectrum would show signals in the aromatic region, consistent with the protons on the naphthalene ring system. The chemical shifts and coupling constants of these protons would provide detailed information about their specific chemical environment. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the anhydride group, typically in the downfield region. The remaining signals will correspond to the carbons of the naphthalene ring. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide structural information, often involving the loss of CO and CO₂ from the anhydride moiety. |
Experimental Protocols
Synthesis of 1,2-Naphthalic Anhydride
A common method for the synthesis of 1,2-naphthalic anhydride is the dehydrogenation of 3,4-dihydro-1,2-naphthalic anhydride using sulfur.[3]
Materials:
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3,4-dihydro-1,2-naphthalic anhydride
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Sulfur
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Benzene
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Ligroin (b.p. 60-80 °C)
Procedure:
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In a 50-cc Claisen distilling flask, combine 20 g (0.1 mole) of 3,4-dihydro-1,2-naphthalic anhydride and 3.2 g (0.1 gram atom) of sulfur.
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Immerse the flask in a preheated bath at 230–235 °C and shake until the sulfur dissolves (approximately 15-20 minutes).
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Increase the bath temperature to 250 °C for 30 minutes.
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Distill the residue under reduced pressure. The product will distill between 210-215 °C at 12-13 mmHg.
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Recrystallize the distillate from a mixture of 150 cc of benzene and 50 cc of ligroin (b.p. 60–80 °C) added at the boiling point.
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The expected yield is 15–18 g (76–91%) of light yellow needles.
Chemical Reactions and Mechanisms
Hydrolysis of 1,2-Naphthalic Anhydride
The hydrolysis of 1,2-naphthalic anhydride is a fundamental reaction that exemplifies its reactivity. The reaction involves the nucleophilic attack of water on one of the carbonyl carbons, leading to the opening of the anhydride ring to form 1,2-naphthalenedicarboxylic acid. This process is reversible, and the position of the equilibrium is influenced by the pH of the solution.
Safety and Handling
1,2-Naphthalic anhydride should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
1,2-Naphthalic anhydride is a valuable chemical intermediate with well-defined physical and chemical properties. Its reactivity, centered on the anhydride functional group, allows for its use in the synthesis of a variety of more complex molecules, which may have applications in materials science and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.
